molecular formula C8H11N5O3 B3406165 6-morpholino-5-nitropyrimidin-4-amine CAS No. 24957-88-8

6-morpholino-5-nitropyrimidin-4-amine

Cat. No.: B3406165
CAS No.: 24957-88-8
M. Wt: 225.2 g/mol
InChI Key: SWKWFVUPJOATMR-UHFFFAOYSA-N
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Description

6-Morpholino-5-nitropyrimidin-4-amine is a heterocyclic compound with the molecular formula C8H11N5O3 It is characterized by the presence of a morpholine ring attached to a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-morpholino-5-nitropyrimidin-4-amine typically involves the reaction of 6-chloro-5-nitropyrimidine-4-amine with morpholine. The reaction is catalyzed by tris(dibenzylideneacetone)dipalladium (0) and ®-2,2’-bis(diphenylphosphanyl)-1,1’-binaphthyl in the presence of potassium carbonate. The reaction is carried out in acetonitrile at room temperature (25°C) for 3.5 hours under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Morpholino-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Reduction Reactions: Hydrogen gas (H2) and palladium on carbon (Pd/C) are typical reagents.

Major Products Formed:

    Substitution Reactions: Products vary depending on the substituent introduced.

    Reduction Reactions: The major product is 6-morpholino-5-aminopyrimidin-4-amine.

Scientific Research Applications

6-Morpholino-5-nitropyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is utilized in the synthesis of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-morpholino-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and enzymes involved in cell cycle regulation. The compound exerts its effects by inhibiting these enzymes, thereby affecting cellular processes like cytokinesis and cell proliferation .

Comparison with Similar Compounds

    6-Chloro-5-nitropyrimidine-4-amine: A precursor in the synthesis of 6-morpholino-5-nitropyrimidin-4-amine.

    6-Morpholino-2-nitropyrimidine: Another morpholine-substituted nitropyrimidine with similar chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its morpholine ring enhances its solubility and interaction with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

6-morpholin-4-yl-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3/c9-7-6(13(14)15)8(11-5-10-7)12-1-3-16-4-2-12/h5H,1-4H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKWFVUPJOATMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284922
Record name 6-(morpholin-4-yl)-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24957-88-8
Record name NSC39846
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(morpholin-4-yl)-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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